N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide
Description
N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and various substituents such as dicyclopropylmethyl and oxolan-3-yl groups
Properties
IUPAC Name |
N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-17(15(11-2-3-11)12-4-5-12)22(19,20)14-8-16-18(9-14)13-6-7-21-10-13/h8-9,11-13,15H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUKSLLEWMHSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CC1)C2CC2)S(=O)(=O)C3=CN(N=C3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the dicyclopropylmethyl group: This can be done through alkylation reactions using dicyclopropylmethyl halides.
Incorporation of the oxolan-3-yl group: This step may involve the use of oxolan-3-yl halides or other suitable reagents.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring or the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Due to its potential biological activity, it could be investigated for therapeutic applications, such as drug development for specific diseases.
Industry: The compound may find use in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or other biochemical mechanisms.
Comparison with Similar Compounds
N-(dicyclopropylmethyl)-N-methyl-1-(oxolan-3-yl)pyrazole-4-sulfonamide can be compared with other pyrazole derivatives, such as:
- 1,5-dimethyl-N-[2-(oxolan-3-yl)ethyl]pyrazole-4-sulfonamide
- N-(2-cyclopentylsulfanylphenyl)-1-(oxolan-3-yl)pyrazole-4-sulfonamide
These compounds share similar structural features but differ in their substituents, which can lead to differences in their chemical properties and applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
